2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde
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Overview
Description
2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzaldehyde group attached to a 3-(3-methylpiperidin-1-yl)propoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde typically involves the following steps:
Formation of 3-(3-Methylpiperidin-1-yl)propanol: This intermediate can be synthesized by reacting 3-methylpiperidine with propylene oxide under basic conditions.
Etherification: The 3-(3-Methylpiperidin-1-yl)propanol is then reacted with 2-hydroxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzoic acid.
Reduction: 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of benzaldehyde derivatives with biological systems.
Industrial Applications: It is employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to certain biological targets, while the benzaldehyde group can participate in various chemical reactions within the biological system.
Comparison with Similar Compounds
Similar Compounds
2-(3-(3-Methylpiperidin-1-yl)propoxy)benzoic acid: This compound is similar but has a carboxylic acid group instead of an aldehyde group.
2-(3-(3-Methylpiperidin-1-yl)propoxy)benzyl alcohol: This compound has an alcohol group instead of an aldehyde group.
3-(3-Methylpiperidin-1-yl)propoxybenzene: This compound lacks the aldehyde group entirely.
Uniqueness
2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and piperidine moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
CAS No. |
915922-72-4 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C16H23NO2/c1-14-6-4-9-17(12-14)10-5-11-19-16-8-3-2-7-15(16)13-18/h2-3,7-8,13-14H,4-6,9-12H2,1H3 |
InChI Key |
NFZNCLYYQZNOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=CC=C2C=O |
Origin of Product |
United States |
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